molecular formula C21H15BrClN3O4 B11537174 4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate

4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate

Cat. No.: B11537174
M. Wt: 488.7 g/mol
InChI Key: UJJUHPOIPMTETD-KIBLKLHPSA-N
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Description

4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-CHLOROBENZOATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a bromopyridine moiety, a methoxyphenyl group, and a chlorobenzoate ester, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-CHLOROBENZOATE typically involves multiple steps, starting with the preparation of the bromopyridine derivative. The bromopyridine can be synthesized through halogenation reactions involving pyridine derivatives . The subsequent steps involve the formation of the formamido and imino groups, followed by the coupling with the methoxyphenyl and chlorobenzoate moieties under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-CHLOROBENZOATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-CHLOROBENZOATE involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes and receptors, modulating their activity. The formamido and imino groups may also play a role in binding to biological targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-CHLOROBENZOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications in research and industry, making it a valuable compound for further exploration .

Properties

Molecular Formula

C21H15BrClN3O4

Molecular Weight

488.7 g/mol

IUPAC Name

[4-[(E)-[(5-bromopyridine-3-carbonyl)hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate

InChI

InChI=1S/C21H15BrClN3O4/c1-29-19-8-13(10-25-26-20(27)14-9-15(22)12-24-11-14)6-7-18(19)30-21(28)16-4-2-3-5-17(16)23/h2-12H,1H3,(H,26,27)/b25-10+

InChI Key

UJJUHPOIPMTETD-KIBLKLHPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=CN=C2)Br)OC(=O)C3=CC=CC=C3Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CN=C2)Br)OC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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